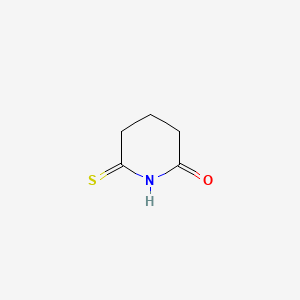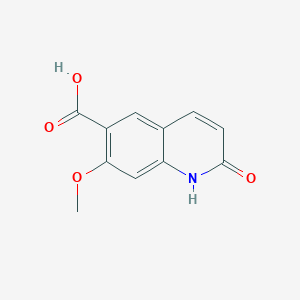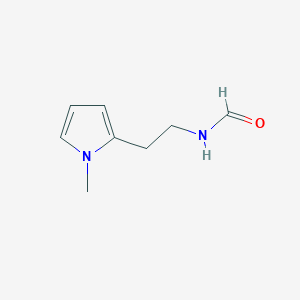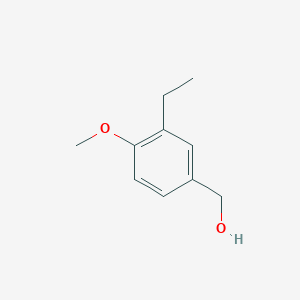
(3-Ethyl-4-methoxyphenyl)methanol
Descripción general
Descripción
(3-Ethyl-4-methoxyphenyl)methanol: is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, where the hydroxyl group is replaced by a methanol group, and it has an ethyl group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of (3-Ethyl-4-methoxyphenyl)methanone: One common method to prepare (3-Ethyl-4-methoxyphenyl)methanol is by reducing (3-Ethyl-4-methoxyphenyl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Grignard Reaction: Another method involves the reaction of (3-Ethyl-4-methoxyphenyl)magnesium bromide with formaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Ethyl-4-methoxyphenyl)methanol can undergo oxidation reactions to form (3-Ethyl-4-methoxyphenyl)methanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form (3-Ethyl-4-methoxyphenyl)methane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with strong nucleophiles like sodium methoxide can replace the methoxy group with a different substituent.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide, other strong nucleophiles.
Major Products Formed:
Oxidation: (3-Ethyl-4-methoxyphenyl)methanone.
Reduction: (3-Ethyl-4-methoxyphenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: (3-Ethyl-4-methoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of phenolic derivatives on biological systems.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic properties and as a building block in the synthesis of drug candidates.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (3-Ethyl-4-methoxyphenyl)methanol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The methoxy and ethyl groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
(4-Methoxyphenyl)methanol: Lacks the ethyl group at the third position, which may affect its reactivity and applications.
(3-Ethylphenyl)methanol: Lacks the methoxy group at the fourth position, which can influence its chemical properties and uses.
(3-Methoxyphenyl)methanol:
Uniqueness:
Functional Groups: The presence of both the ethyl and methoxy groups in (3-Ethyl-4-methoxyphenyl)methanol provides unique reactivity and properties compared to its analogs.
Applications: Its specific structure makes it suitable for particular synthetic routes and applications in various fields, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
(3-ethyl-4-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-6,11H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCCOAMLKHMEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


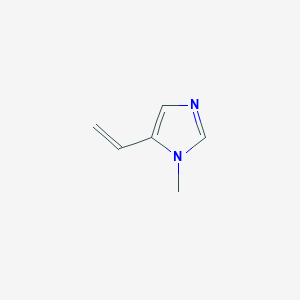
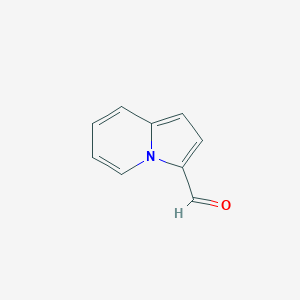

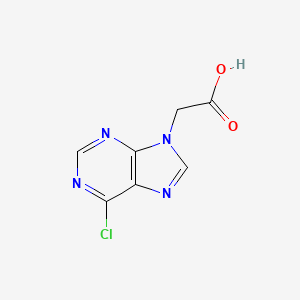

![8-Azabicyclo[3.2.1]octane-8-carboxaldehyde](/img/structure/B3353860.png)

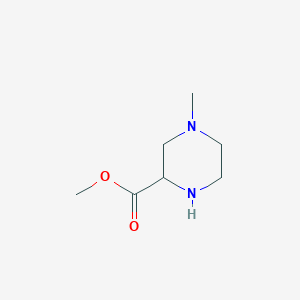
![Methyl [(4-methylpiperazin-2-YL)methyl]carbamate](/img/structure/B3353893.png)
![7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B3353898.png)
![2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one](/img/structure/B3353906.png)
